5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

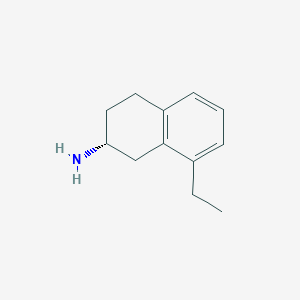

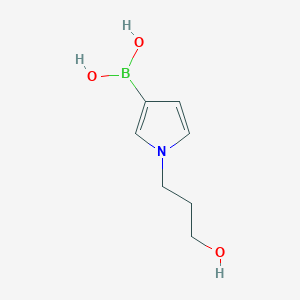

5-メチル-4-フェニル-3,4-ジヒドロ-2H-ピロールは、分子式C11H13Nの複素環式有機化合物です。これは、1つの窒素原子を含む5員環芳香族環であるピロールの誘導体です。

合成方法

合成経路と反応条件

5-メチル-4-フェニル-3,4-ジヒドロ-2H-ピロールの合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、パアル・クノールピロール合成で、通常は2,5-ジメトキシテトラヒドロフランとアミンを、鉄(III)塩化物の触媒量を使用して、穏やかな反応条件下で使用します 。 別の方法には、安定なマンガン錯体によって触媒される、1級ジオールとアミンの縮合が含まれ、不要な副生成物の形成を回避します .

工業的製造方法

この化合物の工業的製造方法はあまり文書化されていませんが、上記の研究室合成方法のスケーラブルなバージョンが含まれている可能性があります。触媒系と穏やかな反応条件の使用は、効率的で費用対効果の高い生産に不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines under mild reaction conditions with a catalytic amount of iron (III) chloride . Another method involves the condensation of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of catalytic systems and mild reaction conditions would be essential for efficient and cost-effective production.

化学反応の分析

反応の種類

5-メチル-4-フェニル-3,4-ジヒドロ-2H-ピロールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するピロール誘導体を形成するために酸化することができます。

還元: 還元反応は、それをより飽和した誘導体に変換することができます。

置換: これは、特に窒素原子または芳香族環で置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求電子剤などがあります。 これらの条件は、通常、反応を促進するために、穏やかな温度と触媒の存在を伴います .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピロール-2-カルボン酸誘導体を生成する可能性があり、置換反応は芳香族環または窒素原子にさまざまな官能基を導入することができます。

科学研究の用途

5-メチル-4-フェニル-3,4-ジヒドロ-2H-ピロールは、いくつかの科学研究の用途を持っています。

化学: これは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: その誘導体は、抗菌性や抗癌性など、潜在的な生物学的活性を研究されています。

医学: そのユニークな構造的特徴のために、治療薬としての可能性を探るための研究が進められています。

科学的研究の応用

5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It can be used in the development of new materials and as a precursor in various chemical processes

作用機序

5-メチル-4-フェニル-3,4-ジヒドロ-2H-ピロールの作用機序には、特定の分子標的および経路との相互作用が含まれます。正確な経路は完全に解明されていませんが、生物系における酵素や受容体と相互作用し、さまざまな生理学的効果をもたらすと考えられています。 詳細なメカニズムを解明するには、さらなる研究が必要です .

類似化合物との比較

類似化合物

5-フェニル-3,4-ジヒドロ-2H-ピロール: 構造は似ていますが、5位にメチル基がありません.

5-メトキシ-3,4-ジヒドロ-2H-ピロール: メチル基の代わりにメトキシ基が含まれています.

5-フェニル-3,4-ジヒドロ-2H-ピロール-2-カルボン酸メチル: 追加の官能基を持つカルボン酸誘導体.

独自性

5-メチル-4-フェニル-3,4-ジヒドロ-2H-ピロールは、メチル基とフェニル基の両方が存在することでユニークであり、これはその反応性と潜在的な用途に影響を与える可能性があります。これらの基の組み合わせは、さまざまな研究や産業の文脈で活用できる独特の化学的特性を提供します。

特性

IUPAC Name |

5-methyl-4-phenyl-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHHGNFTRQRAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670006 |

Source

|

| Record name | 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20127-49-5 |

Source

|

| Record name | 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)

![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)